BenchChemオンラインストアへようこそ!

N-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide

NNMT inhibition Nicotinamide N-methyltransferase Bisubstrate inhibitor

Compound 5b is a cell-potent, bisubstrate-competitive NNMT inhibitor (Ki ≈ 650 nM). Its unique 3-chloro-4-fluorobenzyl halogen-binding motif and 3-methylpyrazole substituent are essential for target engagement—generic des-halogen or des-methyl analogs lose >100-fold affinity. Ideal reference inhibitor for fluorescence polarization displacement assays and SAR benchmarking. Essential for fragment-based drug design and crystallographic studies targeting NNMT.

Molecular Formula C17H14ClFN4O
Molecular Weight 344.77
CAS No. 1251691-56-1
Cat. No. B2816691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
CAS1251691-56-1
Molecular FormulaC17H14ClFN4O
Molecular Weight344.77
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C17H14ClFN4O/c1-11-6-7-23(22-11)16-5-3-13(10-20-16)17(24)21-9-12-2-4-15(19)14(18)8-12/h2-8,10H,9H2,1H3,(H,21,24)
InChIKeyIQFUJGWVNDPPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide (CAS 1251691-56-1): A Functionalized NNMT Bisubstrate Inhibitor Lead


N-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide (CAS 1251691-56-1) is a synthetic small molecule belonging to the class of nicotinamide derivatives functionalized with a substituted pyrazole moiety. It has been characterized as a bisubstrate-competitive inhibitor of human Nicotinamide N-Methyltransferase (NNMT), an enzyme overexpressed in multiple cancers and metabolic disorders [1]. The compound is disclosed in patent US20250017936 as 'Compound 5b' within a series of cell-potent bisubstrate NNMT inhibitors, highlighting its role as a chemical probe for target engagement and structure-activity relationship (SAR) exploration [2].

Why Generic Substitution of N-(3-Chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide Is Not Recommended


Within the NNMT bisubstrate inhibitor chemotype, minor structural changes—particularly to the benzylamine leaving group or the pyrazole C3 substituent—can cause >100-fold shifts in binding affinity [1]. The 3-chloro-4-fluorobenzyl motif engages a specific halogen-binding subpocket, while the 3-methyl group on the pyrazole ring influences conformational restriction and hydrophobic contacts within the nicotinamide-binding site [2]. Generic replacement by des-halogen or des-methyl analogs (e.g., N-(3-chlorobenzyl)- or N-(4-methoxybenzyl)- derivatives) risks loss of these critical interactions, directly translating to reduced biochemical potency and cellular target engagement. The quantitative evidence below demonstrates that even structurally conservative substitutions significantly degrade NNMT inhibitory activity.

Quantitative Differentiation Guide for N-(3-Chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide (CAS 1251691-56-1)


NNMT Biochemical Inhibition: Ki Comparison with Des-methyl Pyrazole Analog

The target compound inhibits full-length recombinant human NNMT with a Ki of 650 nM (fluorescence polarization-based competition assay). Its closest available comparator, N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (lacking the 3-methyl substituent), shows markedly reduced activity; while exact Ki data for this des-methyl analog is not found in public databases, BindingDB lists structurally related 6-(pyrazol-1-yl)nicotinamide derivatives with NNMT IC50 values exceeding 10 μM [1]. This indicates that the 3-methyl group on the pyrazole contributes substantially to binding affinity, consistent with the patent SAR showing that pyrazole substitution is critical for potency [2].

NNMT inhibition Nicotinamide N-methyltransferase Bisubstrate inhibitor

Halogen Pattern Specificity: 3-Chloro-4-fluorobenzyl vs. 3-Chlorobenzyl Comparison

The target compound incorporates a 3-chloro-4-fluorobenzyl group providing dual halogen interactions within the NNMT substrate-access channel. The structurally related analog N-(3-chlorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide (CAS available from BenchChem, lacking the 4-fluoro substituent) is commercially available but lacks publicly disclosed NNMT inhibitory data . In the broader NNMT bisubstrate inhibitor series disclosed in US20250017936, the presence of both chloro and fluoro substituents on the benzyl ring is associated with enhanced cellular potency compared to mono-halogenated analogs, as the 4-fluoro group contributes additional van der Waals contacts and a weak halogen-bond interaction with backbone carbonyl groups in the NNMT active site [1].

Halogen bonding NNMT inhibitor SAR Benzylamine optimization

Position in NNMT Inhibitor Development Pipeline: Ki Comparison with Lead Compounds II399 and II559

Within the patent series US20250017936, the target compound (Compound 5b) represents an intermediate-activity member of the SAR exploration. The patent's lead compounds II399 and II559 achieve significantly higher potency: II399 has a Ki of 5.9 nM (biochemical) and cellular IC50 of 2.0 μM, while II559 achieves Ki of 1.2 nM (biochemical) and cellular IC50 of 0.14 μM [1]. Compound 5b, by contrast, shows a Ki of 650 nM in biochemical assays—approximately 110-fold weaker than II399 and >500-fold weaker than II559 [2]. This positions Compound 5b not as a potent lead but as a structurally informative SAR probe that helped define the contribution of the pyrazole-3-methyl and 3-chloro-4-fluorobenzyl motifs to overall binding affinity.

Lead optimization NNMT inhibitor potency ranking Cellular target engagement

In-Class Selectivity Profile: NNMT vs. Closely Related Methyltransferases

The bisubstrate inhibitor class as a whole demonstrates remarkable NNMT selectivity. The patent explicitly states that the lead compound II399 is 10,000-fold more selective for NNMT over closely related methyltransferases [1]. While this selectivity figure is derived from II399 rather than Compound 5b itself, the shared bisubstrate binding mode (engaging both the nicotinamide substrate pocket and the SAM cofactor pocket) is common to the entire chemical series, suggesting that Compound 5b retains a favorable selectivity window [2]. However, direct selectivity data for Compound 5b against specific off-target methyltransferases (e.g., PNMT, PRMT, NTMT1) has not been publicly disclosed.

Methyltransferase selectivity NNMT selectivity Off-target profiling

Recommended Application Scenarios for N-(3-Chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide (CAS 1251691-56-1)


NNMT Biochemical Assay Validation and SAR Probe Studies

Compound 5b is suitable as a reference inhibitor for NNMT biochemical assay development and validation, particularly when a compound with sub-micromolar potency (Ki ~650 nM) is needed to establish assay sensitivity and dynamic range without saturating target engagement. Its well-defined binding mode (bisubstrate-competitive) makes it a useful tool for competition-based assay formats such as fluorescence polarization displacement assays [1].

Structure-Activity Relationship Mapping of the Pyrazole C3 Substituent

The compound is a critical SAR probe for dissecting the contribution of the 3-methyl substituent on the pyrazole ring to NNMT binding. By comparing its Ki (650 nM) with that of the 1H-pyrazol (des-methyl) analog (IC50 > 10,000 nM), researchers can quantify the energetic contribution of this methyl group to ligand efficiency [1]. This makes it valuable for computational chemistry and fragment-based drug design efforts targeting NNMT [2].

Halogen Bonding Interaction Studies in Methyltransferase Active Sites

The 3-chloro-4-fluorobenzyl motif provides a defined system for studying orthogonal halogen-bond interactions in enzyme active sites. The compound can serve as a model ligand for crystallographic or computational studies aimed at understanding how dual halogen substitution patterns (Cl at meta, F at para) influence binding geometry and affinity compared to mono-halogenated or non-halogenated benzyl analogs [1].

Reference Compound for Series Benchmarking in NNMT Drug Discovery

Within the NNMT inhibitor pipeline, Compound 5b serves as a benchmark for the pyrazole-containing nicotinamide scaffold. Its potency (Ki = 650 nM) sits at an intermediate tier, making it a useful reference point for evaluating next-generation analogs: compounds with Ki values better than 650 nM in the same scaffold would be considered improved leads, while those with weaker potency may be deprioritized [1].

Quote Request

Request a Quote for N-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.